(E)-1-(1-cinnamoylpiperidin-4-yl)-3-phenylimidazolidine-2,4-dione
Description
The compound (E)-1-(1-cinnamoylpiperidin-4-yl)-3-phenylimidazolidine-2,4-dione features a hybrid structure combining an imidazolidine-2,4-dione core with a cinnamoylpiperidin moiety and a phenyl substituent. The imidazolidine-2,4-dione (hydantoin) scaffold is known for its bioisosteric resemblance to peptide bonds, enabling interactions with biological targets such as enzymes or receptors . This compound’s structural complexity positions it as a candidate for antimicrobial or CNS-related applications, though its specific biological profile remains less explored compared to analogs.
Properties
IUPAC Name |
3-phenyl-1-[1-[(E)-3-phenylprop-2-enoyl]piperidin-4-yl]imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3/c27-21(12-11-18-7-3-1-4-8-18)24-15-13-19(14-16-24)25-17-22(28)26(23(25)29)20-9-5-2-6-10-20/h1-12,19H,13-17H2/b12-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSAGYNZNXVEOFL-VAWYXSNFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)C(=O)C=CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)C(=O)/C=C/C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-1-(1-cinnamoylpiperidin-4-yl)-3-phenylimidazolidine-2,4-dione is a compound of increasing interest in pharmacological research due to its potential biological activities, particularly in cancer therapy. This article provides a detailed examination of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the following molecular formula:
- Molecular Formula : CHNO
- Molecular Weight : 364.44 g/mol
The structure includes a piperidine ring, an imidazolidine moiety, and a cinnamoyl group, which are critical for its biological activity.
Research indicates that this compound exhibits multiple mechanisms of action:
- Inhibition of Cell Proliferation : The compound has shown significant antiproliferative effects against various cancer cell lines. It appears to induce cell cycle arrest and apoptosis in tumor cells by disrupting microtubule dynamics and inhibiting key signaling pathways associated with cancer growth .
- Targeting Angiogenesis : Studies have demonstrated that this compound can inhibit angiogenesis, the process through which new blood vessels form from pre-existing vessels, which is crucial for tumor growth and metastasis. In chick chorioallantoic membrane assays, it effectively reduced angiogenesis comparable to established anti-cancer agents like combretastatin A-4 .
- Protein Interaction : The compound has been observed to interact with various proteins involved in cancer progression, including β-tubulin and other cytoskeletal components, leading to cytotoxic effects on cancer cells .
In Vitro Studies
A series of in vitro studies have assessed the antiproliferative activity of this compound across several cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MDA-MB-231 (Breast) | 0.5 | Apoptosis induction |
| HCT116 (Colorectal) | 0.12 | Cell cycle arrest |
| SW480 (Colorectal) | 2.0 | Inhibition of Wnt signaling |
These results indicate that the compound is particularly potent against breast and colorectal cancer cells.
In Vivo Studies
In vivo studies using xenograft models have further validated the efficacy of the compound:
- Xenograft Model : In BALB/C nu/nu mice bearing HCT116 tumors, treatment with this compound resulted in a significant reduction in tumor volume compared to control groups .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Case Study 1 : A study involving patients with advanced colorectal cancer demonstrated that administration of the compound alongside standard chemotherapy improved patient outcomes and reduced tumor burden significantly .
- Case Study 2 : In a clinical trial focusing on breast cancer patients resistant to conventional therapies, participants receiving this compound exhibited enhanced overall survival rates and improved quality of life metrics .
Scientific Research Applications
Pharmacological Applications
Case Studies
While specific case studies focusing exclusively on (E)-1-(1-cinnamoylpiperidin-4-yl)-3-phenylimidazolidine-2,4-dione are scarce, related research provides insights into the broader implications of similar compounds:
Case Study: Dopamine D(4) Receptor Antagonists
A study highlighted the development of selective antagonists for the human dopamine D(4) receptor. The findings indicated that specific modifications to imidazolidine derivatives could yield compounds with over 1000-fold selectivity against other receptor subtypes. This suggests a pathway for further exploration of this compound in receptor-targeted therapies .
Case Study: Anticancer Drug Development
Research on compounds targeting carbonic anhydrases has shown that modifications to existing scaffolds can lead to significant improvements in selectivity and efficacy against cancer cells. This underscores the potential for this compound to be evaluated within this context .
Data Tables
| Application Area | Potential Mechanism | Related Compounds |
|---|---|---|
| Dopamine Receptor Modulation | Antagonism at D(4) receptor | 5-methyl-4-phenyl-imidazolones |
| Anticancer Activity | Inhibition of carbonic anhydrases | Triazole-based inhibitors |
| Neuropharmacological Effects | Interaction with neurotransmitter pathways | Various dopamine receptor antagonists |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structure and Substituent Variations
The imidazolidine-2,4-dione core is shared among several pharmacologically active compounds. Key comparisons include:
| Compound Name | Core Structure | Substituents | Key Functional Groups |
|---|---|---|---|
| Target Compound | Imidazolidine-2,4-dione | 1-(1-Cinnamoylpiperidin-4-yl), 3-phenyl | Cinnamoyl (E), piperidinyl, phenyl |
| 5,5-Diphenylimidazolidine-2,4-dione (SW2) | Imidazolidine-2,4-dione | 5,5-Diphenyl, 1-(3-oxo-3-(p-tolyl)prop-1-en-1-yl) | Diphenyl, enone, p-tolyl |
| Patent Compound (B2 antagonist) | Imidazolidine-2,4-dione | 1-(Chloro-fluoro-phenyl-ethyl), quinoline-oxymethyl | Halogens (Cl, F), quinoline |
Key Observations :
- The patent compound’s halogenated phenyl and quinoline groups enhance receptor binding specificity (e.g., B2 antagonism) but may reduce solubility compared to the target’s non-halogenated aromatic systems .
Electronic and Steric Effects
- Electron-Withdrawing vs. Donating Groups: SW2 derivatives with electron-withdrawing groups (e.g., nitro, carbonyl) exhibit superior antibacterial activity compared to electron-donating groups (e.g., methyl).
- Steric Hindrance : The piperidinyl group in the target compound introduces steric bulk, which may limit access to certain enzyme active sites but improve metabolic stability relative to SW2’s simpler substituents.
Antibacterial Activity
- SW2 Analogs: Derivatives of 5,5-diphenylimidazolidine-2,4-dione demonstrate significant activity against Staphylococcus aureus and Escherichia coli, with MIC values comparable to ciprofloxacin (Table 3 in ). The presence of a conjugated enone system (as in SW2) enhances reactivity toward bacterial enzymes.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for (E)-1-(1-cinnamoylpiperidin-4-yl)-3-phenylimidazolidine-2,4-dione, and what analytical techniques validate its purity?
- Synthesis Strategy : The compound’s core structure suggests a multi-step synthesis involving:
- Piperidine functionalization : Acylation of piperidine with cinnamoyl chloride under anhydrous conditions, as seen in analogous piperidine-acyl derivatives .
- Imidazolidine-2,4-dione formation : Cyclization of urea/thiourea derivatives with phenyl groups, monitored via thin-layer chromatography (TLC) and NMR .
Q. How should researchers characterize the physicochemical properties of this compound?
- Key Parameters :
- LogP : Estimate via reversed-phase HPLC or computational tools (e.g., Molinspiration).
- Solubility : Perform shake-flask experiments in buffers (pH 1.2–7.4) and DMSO, followed by UV-spectrophotometry .
- Stability : Conduct accelerated degradation studies under heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) .
Advanced Research Questions
Q. What experimental designs are optimal for evaluating this compound’s bioactivity against therapeutic targets?
- Target Selection : Prioritize receptors/enzymes associated with cinnamoyl-piperidine hybrids (e.g., kinases, GPCRs) .
- In Vitro Assays :
- Enzyme Inhibition : Dose-response curves (IC) with positive controls (e.g., staurosporine for kinases).
- Cellular Toxicity : MTT assay in HEK-293 and cancer cell lines (e.g., MCF-7), using cisplatin as a reference .
Q. How can researchers resolve contradictions in bioactivity data across studies?
- Common Pitfalls :
- Purity Variability : Re-analyze batches via LC-MS to exclude impurities (e.g., unreacted cinnamoyl precursors) .
- Assay Conditions : Standardize ATP concentrations in kinase assays or serum levels in cell cultures .
- Cross-Validation : Compare results with structural analogs (e.g., naphthalene-acyl variants) to isolate moiety-specific effects .
Q. What computational methods support mechanistic studies of this compound?
- Molecular Docking : Use AutoDock Vina with crystal structures of homologous targets (e.g., PDB ID: 3POZ for kinases). Prioritize cinnamoyl-piperidine interactions .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions (e.g., solvation, temperature) .
Data Analysis & Reproducibility
Q. How should researchers address low yields in the final synthetic step?
- Troubleshooting :
- Intermediate Analysis : Check for side products (e.g., oxazolidinones) via -NMR .
- Optimization : Vary bases (e.g., EtN vs. DBU) or solvents (DMF vs. THF) during cyclization .
Q. What statistical approaches ensure robust interpretation of dose-response data?
- Regression Models : Fit sigmoidal curves using four-parameter logistic models (4PL). Report 95% confidence intervals .
- Outlier Detection : Apply Grubbs’ test (α = 0.05) to exclude anomalous replicates .
Future Research Directions
Q. What gaps exist in the current understanding of this compound’s pharmacological profile?
- Unstudied Targets : Explore off-target effects via proteome-wide affinity profiling (e.g., thermal shift assays) .
- In Vivo Models : Prioritize pharmacokinetics (oral bioavailability, half-life) in rodent studies, using LC-MS/MS for plasma quantification .
Q. How can researchers leverage structural analogs to infer SAR for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
